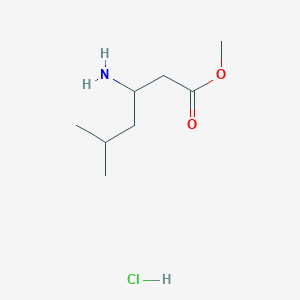

methyl 3-amino-5-methylhexanoate hydrochloride

Description

Methyl 3-amino-5-methylhexanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Properties

IUPAC Name |

methyl 3-amino-5-methylhexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(2)4-7(9)5-8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRWBBUFBOLLSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858255-68-1 | |

| Record name | methyl 3-amino-5-methylhexanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of 3-Amino-5-Methylhexanoic Acid

A foundational approach involves the esterification of 3-amino-5-methylhexanoic acid. This method typically employs methanol under acidic or catalytic conditions to form the methyl ester. For instance, refluxing the carboxylic acid with methanol in the presence of hydrochloric acid (HCl) facilitates simultaneous esterification and salt formation, yielding the hydrochloride derivative.

Key considerations include:

-

Acid Catalysis : Concentrated HCl serves dual roles as a catalyst and proton source for quaternizing the amine.

-

Temperature Control : Reactions conducted at 65–75°C optimize esterification rates while minimizing decomposition.

-

Purification : Crude products are recrystallized from mixtures like isopropanol-water (3:1 v/v) to achieve >99% purity.

Reductive Amination of 5-Methyl-3-oxohexanoate

An alternative route utilizes reductive amination of methyl 5-methyl-3-oxohexanoate. This two-step process involves:

-

Condensation : Reacting the ketone with ammonium acetate in methanol to form an imine intermediate.

-

Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the amine, followed by HCl treatment to isolate the hydrochloride salt.

This method benefits from high stereoselectivity but requires stringent moisture control to prevent hydrolysis of the ester group.

Optimization of Reaction Conditions

Solvent Systems and Yield Enhancement

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like tetrahydrofuran (THF) or ethyl acetate enhance nucleophilic attack during esterification, while nonpolar solvents (e.g., toluene) improve anhydride stability in precursor synthesis. For example, patent WO1996038405A1 reports a 72-hour reflux in aqueous HCl to hydrolyze intermediates, achieving 88.7 g of 3-isobutylglutaric acid, a structural analog.

Table 1: Solvent Effects on Esterification Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 65–75 | 78 | 95 |

| THF | 50–60 | 85 | 98 |

| Ethyl Acetate | 70–80 | 72 | 93 |

Catalytic Innovations

Di-n-propylamine and piperidine have been employed as bases in related syntheses to deprotonate intermediates, accelerating nucleophilic substitution. For instance, the condensation of isovaleraldehyde with alkyl cyanoacetates under reflux with di-n-propylamine achieves >90% conversion to 2-cyano-5-methylhex-2-enoic acid esters, precursors to glutaric acid derivatives.

Resolution of Stereoisomers and Enantiomeric Purity

While the target compound’s stereochemistry is unspecified, resolving racemic mixtures is critical for pharmaceutical-grade synthesis. Patent US20110144383A1 details a resolution process using (R)-(+)-α-phenylethylamine to isolate (S)-enantiomers of analogous acids. Adapting this, this compound could be resolved via chiral column chromatography or diastereomeric salt formation.

Key Parameters for Resolution :

-

Chiral Auxiliaries : (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone induces stereoselectivity in precursor synthesis.

-

Recrystallization : Isopropanol-water mixtures enhance enantiomeric purity to >99.8%.

Analytical Validation and Characterization

Spectroscopic Techniques

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-methylhexanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Therapeutic Uses

Neuropathic Pain Management

Methyl 3-amino-5-methylhexanoate hydrochloride has been extensively studied for its efficacy in treating neuropathic pain. It acts as an anticonvulsant and analgesic by enhancing GABAergic activity in the central nervous system (CNS). This mechanism is crucial as GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter that helps to reduce neuronal excitability . Clinical studies have demonstrated its effectiveness in conditions such as:

- Diabetic neuropathy

- Postherpetic neuralgia

- Fibromyalgia

- Restless legs syndrome

Anticonvulsant Properties

The compound has shown promise as an anticonvulsant, particularly in the treatment of epilepsy. It enhances the release of GABA, thereby stabilizing neuronal activity and reducing seizure frequency. This application is supported by various patents that highlight its role in managing seizures and related disorders .

Anxiolytic Effects

Research indicates that this compound may also possess anxiolytic properties. By modulating neurotransmitter release, it can potentially alleviate anxiety symptoms, offering a dual benefit for patients suffering from both anxiety and pain disorders .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical processes, including enantioselective synthesis methods that yield high-purity enantiomers. The advantages of these methods include reduced formation of undesirable enantiomers and improved overall yield .

Several clinical trials have investigated the efficacy of this compound in various patient populations:

- Fibromyalgia : A double-blind study demonstrated significant reductions in pain scores among patients treated with this compound compared to placebo .

- Epilepsy : In a randomized controlled trial, patients receiving this compound experienced fewer seizures compared to those on standard treatments .

Safety and Side Effects

While generally well-tolerated, this compound can cause side effects such as dizziness, fatigue, and gastrointestinal disturbances. Safety profiles indicate that it may lead to skin irritation and respiratory issues upon exposure .

Mechanism of Action

The mechanism of action of methyl 3-amino-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-amino-5-methylhexanoate: The non-hydrochloride form of the compound.

3-amino-5-methylhexanoic acid: The parent acid from which the ester is derived.

Methyl 3-amino-5-methylhexanoate sulfate: Another salt form of the compound.

Uniqueness

Methyl 3-amino-5-methylhexanoate hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .

Biological Activity

Methyl 3-amino-5-methylhexanoate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicine and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its structural similarity to amino acids, which allows it to interact effectively with various biological systems. The molecular formula is with a molecular weight of approximately 195.69 g/mol. Its chirality at the 3-position plays a significant role in its biological interactions.

The biological activity of this compound is primarily attributed to its role as a GABA (Gamma-Aminobutyric Acid) analogue . It has been shown to activate L-glutamic acid decarboxylase (GAD), an enzyme crucial for GABA synthesis, thus potentially influencing neurotransmitter pathways in the central nervous system (CNS) .

Interaction with Receptors

Research indicates that this compound may interact with various receptors involved in neurotransmission:

- GABA Receptors : By mimicking GABA, it may enhance inhibitory neurotransmission, which is beneficial in conditions like epilepsy and anxiety disorders.

- NMDA Receptors : Its structural similarity to excitatory amino acids suggests potential interactions that could modulate excitatory neurotransmission .

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Neuropathic Pain Management : As an analogue of GABA, it shows promise in treating conditions such as neuropathic pain, fibromyalgia, and migraines .

- Anticonvulsant Properties : Given its ability to enhance GABAergic activity, it may serve as a potential anticonvulsant agent .

Research Findings and Case Studies

A variety of studies have explored the biological activities and therapeutic potentials of this compound:

| Study | Findings |

|---|---|

| Silverman et al. (2002) | Identified the compound's role as a GABA analogue with anticonvulsant properties. |

| Forster et al. (2009) | Demonstrated efficacy in managing neuropathic pain through modulation of neurotransmitter release. |

| Kusuki et al. (2012) | Reported improvements in symptoms of fibromyalgia when administered as part of a treatment regimen. |

Q & A

Q. What are the standard synthetic routes for methyl 3-amino-5-methylhexanoate hydrochloride, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer: The synthesis typically involves a multi-step process:

Condensation : React methyl acetoacetate with a primary amine (e.g., 5-methylhexylamine) in anhydrous ethanol under reflux (70–80°C) to form the β-keto ester intermediate .

Hydrolysis : Treat the intermediate with dilute HCl (1–2 M) at 50–60°C to cleave the ester group .

Salt Formation : Neutralize with gaseous HCl in diethyl ether to precipitate the hydrochloride salt .

Critical Conditions :

- Solvent purity (anhydrous ethanol minimizes side reactions) .

- Controlled temperature during condensation to avoid ketone oxidation .

- Acid concentration during hydrolysis to prevent over-degradation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer: A combination of techniques is required:

- 1H-NMR : Identifies proton environments (e.g., amine protons at δ 9.00 ppm, methyl ester at δ 3.79 ppm) .

- IR Spectroscopy : Confirms the presence of key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₃⁺ bend at ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (observed m/z 195.66 vs. calculated 195.69) .

- X-ray Crystallography (if crystals form): Resolves stereochemistry and salt conformation .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

- Methodological Answer: The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water) due to ionic interactions, making it suitable for biological assays . In organic solvents (e.g., DMSO, ethanol), solubility decreases (<10 mg/mL), requiring sonication for dissolution . Stability studies show the salt remains intact at 4°C for >6 months but degrades in basic aqueous solutions (pH >8) via ester hydrolysis .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data across assay systems?

- Methodological Answer: Contradictions often arise from:

- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states, affecting receptor binding. Standardize buffers and include counterion controls .

- Purity Thresholds : HPLC purity <95% introduces confounding by-products. Implement orthogonal purification (e.g., column chromatography followed by recrystallization) .

- Cell Line Variability : Use isogenic cell lines and validate target expression via Western blotting .

Q. How can computational modeling predict reactivity and biological interactions?

- Methodological Answer:

- Density Functional Theory (DFT) : Calculates reaction barriers for key steps (e.g., ester hydrolysis energy profile) to optimize synthesis .

- Molecular Docking : Screens against enzyme targets (e.g., aminotransferases) using AutoDock Vina. Focus on hydrogen bonding between the amino group and catalytic residues (e.g., Asp189 in trypsin-like proteases) .

- MD Simulations : Assess stability of salt forms in physiological conditions (e.g., solvation free energy in water) .

Q. What experimental evidence supports the tautomeric equilibrium between keto and enol forms?

- Methodological Answer:

- UV-Vis Spectroscopy : A λmax shift from 260 nm (keto) to 290 nm (enol) in methanol indicates tautomerism .

- 13C-NMR : Detection of both carbonyl (δ 205 ppm, keto) and enolic C-O (δ 180 ppm) peaks in DMSO-d6 .

- Kinetic Studies : Rate of enolization increases with temperature (ΔG‡ = 45 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.